molecular formula C7H14Se B12573043 Pentane, 1-(ethenylseleno)- CAS No. 499795-76-5

Pentane, 1-(ethenylseleno)-

Cat. No.: B12573043
CAS No.: 499795-76-5
M. Wt: 177.16 g/mol
InChI Key: NDWCQKCPUHAORJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentane, 1-(ethenylseleno)- is an organic compound characterized by the presence of a pentane backbone with an ethenylseleno group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentane, 1-(ethenylseleno)- typically involves the reaction of pentane derivatives with ethenylselenium reagents. One common method is the addition of ethenylselenium chloride to pentane in the presence of a base, such as sodium hydroxide, under controlled temperature conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the selenium compound.

Industrial Production Methods

Industrial production of Pentane, 1-(ethenylseleno)- may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Pentane, 1-(ethenylseleno)- undergoes various types of chemical reactions, including:

    Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.

    Reduction: Reduction reactions can convert the ethenylseleno group to a selenol or selenide.

    Substitution: The ethenyl group can participate in substitution reactions, where other functional groups replace the ethenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.

Major Products Formed

    Oxidation: Selenoxides and selenones.

    Reduction: Selenols and selenides.

    Substitution: Various substituted pentane derivatives depending on the substituent introduced.

Scientific Research Applications

Pentane, 1-(ethenylseleno)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce selenium-containing functional groups.

    Biology: Studied for its potential antioxidant properties and its role in redox biology.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which Pentane, 1-(ethenylseleno)- exerts its effects involves the interaction of the selenium atom with biological molecules. Selenium can form selenoenzymes that play a crucial role in redox reactions and cellular defense mechanisms. The ethenyl group can also participate in various biochemical pathways, enhancing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    Pentane-1-sulfonic acid sodium salt: Another pentane derivative with a sulfonic acid group.

    1,2-Difunctionalized bicyclo[1.1.1]pentanes: Compounds with similar structural features but different functional groups.

Uniqueness

Pentane, 1-(ethenylseleno)- is unique due to the presence of the ethenylseleno group, which imparts distinct chemical and biological properties

Properties

CAS No.

499795-76-5

Molecular Formula

C7H14Se

Molecular Weight

177.16 g/mol

IUPAC Name

1-ethenylselanylpentane

InChI

InChI=1S/C7H14Se/c1-3-5-6-7-8-4-2/h4H,2-3,5-7H2,1H3

InChI Key

NDWCQKCPUHAORJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC[Se]C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.